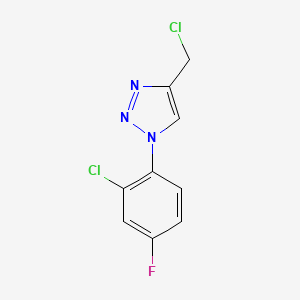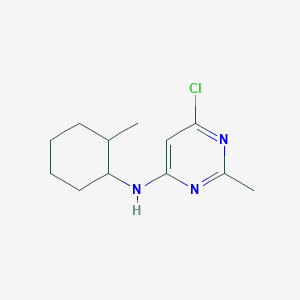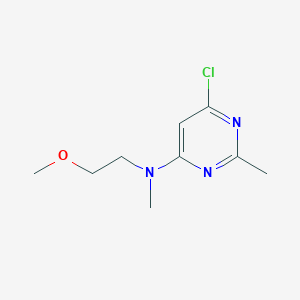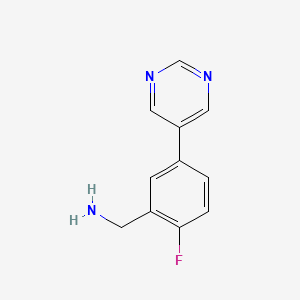![molecular formula C9H7ClFN3O B1467459 [1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248655-36-8](/img/structure/B1467459.png)
[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The 5-chloro-2-fluorophenyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .Chemical Reactions Analysis
As a triazole, this compound could participate in various chemical reactions. The presence of the 5-chloro-2-fluorophenyl group could make it a candidate for further functionalization through reactions involving the aromatic ring .Aplicaciones Científicas De Investigación
Structural Characterization and Synthesis
- The compound has been utilized in the synthesis of structurally unique molecules, such as isostructural thiazoles. It contributes to the formation of molecules with distinctive crystalline structures, often resulting in isostructural materials with specific molecular conformations. This suggests its utility in developing compounds with particular physical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Interaction Analysis and Molecular Behavior
- Triazole derivatives, including the subject compound, have been investigated for their unique interaction capabilities, such as π-hole tetrel bonding. These interactions are crucial in the self-assembly of molecules and have implications in molecular recognition and materials science. The study of these interactions involves advanced techniques like Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).
Chemical Synthesis and Crystallography
- The compound has been a focal point in the synthesis of heterocyclic amides and benzamides through catalyst- and solvent-free methods, indicating its importance in creating more sustainable chemical processes. The molecular structures and intermolecular interactions of these synthesized compounds are often elucidated using X-ray crystallography, providing insights into their potential applications in various fields (Moreno-Fuquen et al., 2019).
Advanced Materials and Liquid Crystal Research
- This compound has been used to synthesize new materials with liquid crystal properties. Such materials are of great interest in display technologies and other applications where the manipulation of light and color is crucial. The research involves studying the crystal structures, liquid crystal behaviors, and electrochemical properties of these materials, indicating a multidisciplinary approach combining chemistry, materials science, and electrical engineering (Zhao et al., 2013).
Biological Activity and Pharmaceutical Research
- In the pharmaceutical sector, triazole derivatives, including the compound of interest, have been studied for their antimicrobial properties. The synthesis of novel compounds and the evaluation of their biological activity against various pathogens indicate the compound's potential in developing new antimicrobial agents. This research is crucial for the ongoing battle against drug-resistant bacteria and other pathogens (Nagamani et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could be proteins, enzymes, or other molecules in the body that the compound interacts with.
Mode of Action
The compound might interact with its targets by binding to them, which could result in changes to the target’s function. This could lead to a variety of biological effects, depending on the specific targets and how they are affected .
Biochemical Pathways
The compound could affect various biochemical pathways in the body. For example, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has antiviral activity, it might prevent viral replication within cells .
Análisis Bioquímico
Biochemical Properties
[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The compound binds to these enzymes, leading to either inhibition or activation, depending on the specific enzyme involved. Additionally, this compound has been shown to interact with certain receptor proteins, influencing signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, in certain cancer cell lines, this compound has been found to induce apoptosis by upregulating pro-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, affecting their stability and function. The compound also inhibits certain enzymes, such as topoisomerases, which are essential for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound can activate or inhibit various signaling pathways, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can induce beneficial effects, such as anti-inflammatory and anti-cancer activities. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dose range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and localization. Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy. For example, nuclear localization of this compound can enhance its ability to modulate gene expression and induce apoptosis .
Propiedades
IUPAC Name |
[1-(5-chloro-2-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3O/c10-6-1-2-8(11)9(3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHPDEDRUXSKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(N=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(chloromethyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467376.png)

![[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467382.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1467383.png)
amine](/img/structure/B1467384.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1467386.png)
![4-(chloromethyl)-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467387.png)
![[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467388.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467389.png)



![6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1467396.png)
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467397.png)